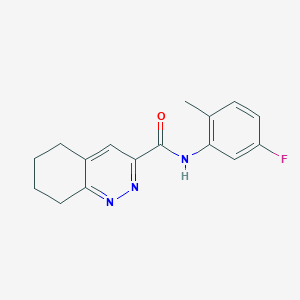

N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O/c1-10-6-7-12(17)9-14(10)18-16(21)15-8-11-4-2-3-5-13(11)19-20-15/h6-9H,2-5H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQOTGPXOBNCLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)C2=NN=C3CCCCC3=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

- Molecular Formula : C₁₆H₁₆FN₃O

- Molecular Weight : 285.31 g/mol

- CAS Number : 2415490-56-9

The compound has been studied for its inhibitory effects on specific molecular targets, particularly in cancer therapy. Its structure suggests that it may interact with various biological pathways:

- ENPP2 Inhibition : A patent indicates that derivatives of this compound exhibit inhibitory activity against ecto-nucleotide triphosphate diphosphohydrolase (ENPP2), which is implicated in tumor progression and metastasis .

- c-Met Kinase Activity : Research shows that related compounds have demonstrated potent inhibition of c-Met kinase, a receptor tyrosine kinase involved in cancer cell proliferation and survival. This inhibition is crucial for developing targeted cancer therapies .

In Vitro Studies

Several studies have evaluated the cytotoxicity and selectivity of this compound against various cancer cell lines:

- Cell Lines Tested :

- A549 (lung cancer)

- HT-29 (colon cancer)

- MKN-45 (gastric cancer)

The compound exhibited moderate to excellent potency across these cell lines, with IC50 values indicating its effectiveness compared to existing treatments like Foretinib. For instance, one study reported an IC50 value of 0.08 μM against HT-29 cells .

| Cell Line | IC50 Value (μM) | Comparison with Foretinib |

|---|---|---|

| A549 | 0.07 | 2.1-fold more active |

| HT-29 | 0.08 | 3.1-fold more active |

| MKN-45 | 0.22 | 1.4-fold more active |

Structure-Activity Relationship (SAR)

Research into the SAR has revealed that modifications to the compound's structure significantly impact its biological activity:

Wissenschaftliche Forschungsanwendungen

N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is a synthetic organic compound belonging to the tetrahydrocinnoline class, featuring a fluorine atom, a methyl group on the phenyl ring, and a carboxamide functional group. Its unique structure suggests potential biological activity, making it interesting for medicinal chemistry and material science applications.

Synthesis and Structure

this compound can be synthesized from commercially available precursors through various chemical reactions that often require temperature control and specific solvent environments to optimize yields. Polar aprotic solvents can enhance nucleophilicity during substitution reactions. The molecular structure is complex and can be represented by its molecular formula, with structural data essential for computational modeling and predicting the compound's interactions with biological systems.

Potential Applications

this compound has potential applications in several fields:

- Pharmacology: Due to its interaction with biological targets. Studies suggest that this compound may modulate biological pathways by inhibiting or activating target proteins involved in disease processes.

- Medicinal Chemistry: As a subject of interest due to its unique structural features suggesting potential biological activity.

- Material Science: As a subject of interest due to its unique structural features suggesting potential biological activity.

- Cancer Therapy: The compound has been studied for its inhibitory effects on specific molecular targets.

Chemical Properties and Reactions

This compound can undergo various chemical transformations, with the choice of reagents and reaction conditions significantly influencing the outcomes of these reactions. For example, using sodium hydride in dimethylformamide for substitution reactions tends to yield higher selectivity.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The binding affinity and specificity depend on the compound's structural features and the nature of the target proteins. Further research is necessary to elucidate the precise mechanisms at play.

Analytical Methods

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with structurally related carboxamide derivatives, focusing on molecular attributes, substituent effects, and inferred biological activities.

Structural and Functional Group Comparisons

Key Observations :

Core Heterocycles: The target compound’s tetrahydrocinnoline core distinguishes it from purinoimidazole-dione (ZINC170624334) and tetrahydroquinazoline (875163-58-9) derivatives. The cinnoline scaffold’s nitrogen arrangement may influence π-π stacking or hydrogen bonding with biological targets compared to quinazoline or thiophene-based cores .

Substituent Effects :

- The 5-fluoro-2-methylphenyl group in the target compound balances electronegativity (fluoro) and lipophilicity (methyl), contrasting with ZINC170624334’s bromophenyl (bulky halogen) and hydroxyethyl (polar) groups. Bromine’s size may hinder binding in sterically restricted active sites compared to fluorine .

- The trifluoromethyl group in 875163-58-9 () enhances metabolic stability but may reduce solubility, whereas the target compound’s methyl group offers moderate lipophilicity for membrane permeability .

Physicochemical Properties :

- The nitrothiophene derivative (722466-66-2) has a high topological polar surface area (155 Ų), suggesting solubility challenges, whereas the target compound’s lower TPSA (inferred from fewer polar groups) may improve bioavailability .

Pharmacokinetic and Toxicity Considerations

- Metabolic Stability : The fluorine atom in the target compound may reduce oxidative metabolism compared to chlorinated analogs (e.g., 875163-58-9), extending half-life .

- Toxicity Risks : Nitro groups (e.g., 722466-66-2) are associated with mutagenicity, whereas the target compound’s fluorine and methyl substituents are generally considered safer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.